Benzeneethanamine, N-methyl-2-nitro-
Description
Benzeneethanamine, N-methyl-2-nitro- (systematic name: N-methyl-2-nitrophenethylamine) is a substituted phenethylamine derivative characterized by a nitro (-NO₂) group at the ortho position (2-position) of the benzene ring and a methyl group attached to the terminal amine of the ethylamine side chain. The molecular formula is inferred as C₉H₁₂N₂O₂, with a molecular weight of 180.21 g/mol (excluding salt forms).
Properties
CAS No. |
33100-16-2 |
|---|---|
Molecular Formula |
C9H12N2O2 |
Molecular Weight |
180.2 g/mol |
IUPAC Name |
N-methyl-2-(2-nitrophenyl)ethanamine |
InChI |
InChI=1S/C9H12N2O2/c1-10-7-6-8-4-2-3-5-9(8)11(12)13/h2-5,10H,6-7H2,1H3 |
InChI Key |
JKFQTSXUKNGFQF-UHFFFAOYSA-N |
SMILES |
CNCCC1=CC=CC=C1[N+](=O)[O-] |
Canonical SMILES |
CNCCC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares N-methyl-2-nitrobenzeneethanamine with key analogs based on substituent type, position, and physicochemical properties:
Key Research Findings
Substituent Effects on Bioactivity
- Nitro Position : Nitro groups in the ortho position (2-position) create steric hindrance and electronic effects that may reduce receptor binding compared to para (4-position) analogs. For example, 4-nitro derivatives show higher solubility in polar solvents due to symmetrical charge distribution .
- N-Substitution : N-methyl groups decrease basicity compared to N-benzyl (e.g., NBOMe series), reducing affinity for serotonin receptors. NBOMe compounds exhibit 10–100x higher potency than their N-unsubstituted counterparts (e.g., 2C-B) .
Physicochemical Properties
- Thermal Stability : Nitro groups increase thermal sensitivity. Hydrochloride salts (e.g., N-methyl-4-nitrobenzeneethanamine HCl) mitigate decomposition risks .
- Solubility : Nitro derivatives are less lipophilic than methoxy- or alkyl-substituted analogs (e.g., N,N-diethyl-2-phenylethanamine), impacting bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
